An In-Depth Technical Guide to SC-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to SC-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SC-PEG4-COOH, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and provides detailed protocols for its application in modifying proteins and other biomolecules.
Core Concepts: Structure and Functionality
SC-PEG4-COOH, systematically known as Acid-PEG4-NHS ester or Carboxy-PEG4-N-hydroxysuccinimide ester , is a versatile chemical linker. Its structure is characterized by three key components:
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N-Hydroxysuccinimide (NHS) Ester: This amine-reactive functional group allows for the covalent attachment of the linker to primary amines (-NH₂) present on biomolecules, such as the lysine residues of proteins and antibodies. The reaction forms a stable amide bond. The "SC" in the common name refers to the succinimidyl carbonate precursor to the NHS ester, which exhibits similar reactivity.
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Tetraethylene Glycol (PEG4) Spacer: This hydrophilic, four-unit polyethylene glycol chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments. The PEG spacer also reduces steric hindrance and can minimize non-specific interactions.
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Terminal Carboxylic Acid (-COOH): This functional group provides a secondary site for conjugation. It can be activated, for example using carbodiimide chemistry (EDC/NHS), to react with primary amines, enabling the creation of more complex bioconjugates.
The combination of these elements in a single molecule allows for a controlled, stepwise approach to linking different molecules, making it a valuable tool in the construction of antibody-drug conjugates (ADCs), functionalized nanoparticles, and various research probes.
Chemical and Physical Properties
The quantitative properties of SC-PEG4-COOH (Acid-PEG4-NHS ester) are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Synonyms | Acid-PEG4-NHS ester, Carboxy-PEG4-NHS ester, NHS-PEG4-Acid | [1][2] |
| Molecular Formula | C₁₆H₂₅NO₁₀ | [1][2] |
| Molecular Weight | 391.4 g/mol | [1] |
| Purity | ≥97% | |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated | |
| CAS Number | 2639395-41-6 |
Mechanism of Action: Amine Conjugation
The primary application of SC-PEG4-COOH is the modification of biomolecules through their primary amines. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the lone pair of electrons on a primary amine. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Figure 1. Reaction scheme for the conjugation of SC-PEG4-COOH to a primary amine on a biomolecule.
Experimental Protocols
The following protocols provide a general framework for the conjugation of SC-PEG4-COOH to an antibody. Optimization may be required for specific applications and biomolecules.
Required Materials
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SC-PEG4-COOH (Acid-PEG4-NHS ester)
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Antibody or protein in an amine-free buffer (e.g., PBS)
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., desalting columns, dialysis cassettes)
Antibody Preparation
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If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.
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Exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
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Adjust the antibody concentration to 2-10 mg/mL.
NHS Ester Preparation
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Allow the vial of SC-PEG4-COOH to equilibrate to room temperature before opening to prevent moisture condensation.
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Immediately before use, prepare a 10 mg/mL stock solution of SC-PEG4-COOH in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
Conjugation Reaction
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Calculate the required volume of the SC-PEG4-COOH stock solution to achieve the desired molar excess. A common starting point is a 10-20 fold molar excess of the linker to the antibody.
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Add the calculated volume of the SC-PEG4-COOH stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if applicable.
Quenching and Purification
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Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purify the conjugated antibody from excess linker and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Visualized Workflows
The following diagrams illustrate the key processes in the application of SC-PEG4-COOH.
Figure 2. Experimental workflow for antibody conjugation with SC-PEG4-COOH.
Figure 3. Logical decision workflow for bioconjugation using SC-PEG4-COOH.
Conclusion
SC-PEG4-COOH is a powerful and versatile heterobifunctional linker that facilitates the straightforward and efficient conjugation of molecules to proteins, antibodies, and other amine-containing biomolecules. Its hydrophilic PEG4 spacer enhances solubility and biocompatibility, while the dual functionality of the NHS ester and carboxylic acid groups offers flexibility in the design of complex bioconjugates. By following established protocols and understanding the underlying chemical principles, researchers can effectively leverage SC-PEG4-COOH to advance their work in drug development, diagnostics, and fundamental scientific research.
